molecular formula C13H17N3O2 B11740274 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol

2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol

Cat. No.: B11740274
M. Wt: 247.29 g/mol
InChI Key: UBMSIKROSNCEFW-UHFFFAOYSA-N
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Description

2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is an organic compound that features a phenolic structure with a methoxy group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol typically involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyrazole to the Phenol: The pyrazole derivative is then reacted with a phenolic compound in the presence of a suitable base, such as sodium hydride, to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium methoxide or other strong bases.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

    2-Methoxyphenol: Lacks the pyrazole moiety, making it less versatile in terms of biological activity.

    6-Aminomethylphenol: Does not have the methoxy group, which can affect its reactivity and solubility.

    1-Methyl-1H-pyrazole: Lacks the phenolic structure, limiting its applications in certain fields.

Uniqueness: 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is unique due to its combination of a phenolic structure with a methoxy group and a pyrazole moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-methoxy-6-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O2/c1-16-11(6-7-15-16)9-14-8-10-4-3-5-12(18-2)13(10)17/h3-7,14,17H,8-9H2,1-2H3

InChI Key

UBMSIKROSNCEFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=C(C(=CC=C2)OC)O

Origin of Product

United States

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